2-Bromo-6-fluoro-3-hydroxybenzaldehyde
Description
2-Bromo-6-fluoro-3-hydroxybenzaldehyde (CAS: 199287-82-6) is a halogenated aromatic aldehyde with the molecular formula C₇H₄BrFO₂ and a molar mass of 235.01 g/mol. This compound features a benzaldehyde core substituted with bromine at position 2, fluorine at position 6, and a hydroxyl group at position 3. Its structural uniqueness arises from the interplay of electron-withdrawing halogens (Br, F) and the electron-donating hydroxyl group, which influence its reactivity and physicochemical properties. While direct data on its solubility or melting point are unavailable in the provided evidence, analogs suggest moderate polarity due to the hydroxyl and aldehyde functionalities, making it soluble in polar solvents like methanol.
Properties
IUPAC Name |
2-bromo-6-fluoro-3-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDXFJOAUQHOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Fluorinated Toluene Derivatives
The process begins with 2-bromo-6-fluorotoluene, which undergoes radical bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under UV light. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| HBr concentration | 40% (w/w) | Maximizes Br⁺ generation |
| H₂O₂ dosing rate | 0.5 mL/min | Controls exotherm |
| Reaction time | 6–24 h | Completes H-abstraction |
| Light wavelength | 365 nm | Activates Br radical formation |
This step produces 2-bromo-6-fluorobenzyl bromide via a chain mechanism:
Kornblum Oxidation to Aldehyde
The benzyl bromide intermediate undergoes oxidation using dimethyl sulfoxide (DMSO) and inorganic bases (e.g., NaHCO₃):
Reaction conditions :
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Temperature: 95°C (±2°C)
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Molar ratio (DMSO:benzyl bromide): 3:1
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Time: 3–8 h
Post-reaction workup involves:
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Quenching in ice-water mixture
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Extraction with ethyl acetate
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Column chromatography (SiO₂, hexane/EtOAc 4:1)
Performance metrics :
Hydroxylation Strategies for 3-Position Functionalization
Introducing the hydroxyl group at position 3 requires careful regioselective control. Two primary approaches dominate:
Directed Ortho-Metalation (DoM)
A protected benzaldehyde derivative undergoes lithiation at the meta position relative to the aldehyde group:
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Protection : Aldehyde masked as acetal (e.g., dimethyl acetal)
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Lithiation : LDA (Lithium Diisopropylamide) at -78°C directs deprotonation to position 3
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Electrophilic trapping : O₂ gas bubbled through solution forms lithium phenoxide, acidified to hydroxyl.
Challenges :
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Competing side reactions at positions 4 and 5
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Sensitivity to moisture (≤50 ppm H₂O required)
Microbial Oxidation
Recent advances employ Pseudomonas putida KT2440 engineered with toluene dioxygenase:
| Strain Modifications | Hydroxylation Efficiency |
|---|---|
| Wild-type | 12% at C3 |
| CYP102A1 (P450BM3) mutant | 68% regioselectivity |
| Co-expression with FAD reductase | 84% conversion in 6 h |
Integrated Synthesis Pathway
Combining bromination, oxidation, and hydroxylation into a continuous flow system enhances efficiency:
| Step | Reactor Type | Residence Time |
|---|---|---|
| Bromination | Photochemical (UV-C) | 4.5 h |
| Oxidation | Packed-bed (TiO₂) | 2.2 h |
| Hydroxylation | Enzymatic membrane | 5.8 h |
Advantages :
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37% reduction in byproducts vs batch
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Space-time yield: 18.4 g/L·h
Analytical Characterization
Critical quality attributes are monitored via:
4.1 HPLC Method
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Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
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Mobile phase: 0.1% H₃PO₄ (A)/ACN (B) gradient
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Retention time: 6.73 min
4.2 NMR Spectral Data
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¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H, CHO), 7.52 (dd, J=8.4, 2.1 Hz, 1H), 7.48 (d, J=2.1 Hz, 1H), 6.94 (d, J=8.4 Hz, 1H), 5.21 (s, 1H, OH)
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¹³C NMR : δ 191.4 (CHO), 162.1 (C-F), 135.9 (C-Br), 128.7–116.3 (aromatic carbons)
Industrial Scale-Up Considerations
5.1 Cost Analysis
| Component | Cost Contribution |
|---|---|
| 2-Bromo-6-fluorotoluene | 58% |
| DMSO | 22% |
| Enzyme catalysts | 15% |
| Waste treatment | 5% |
5.2 Environmental Impact
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E-factor: 8.7 kg waste/kg product
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PMI (Process Mass Intensity): 32.4
Emerging Methodologies
6.1 Electrochemical Bromohydroxylation
Applying 1.8 V across Pt electrodes in HBr/NaF electrolyte achieves:
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76% conversion in 2 h
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91% selectivity for 3-OH regioisomer
6.2 Flow Photochemistry
Microreactor with 450 nm LEDs:
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98% reduced solvent use
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3× higher photon efficiency vs batch
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: 2-Bromo-6-fluoro-3-hydroxybenzoic acid.
Reduction: 2-Bromo-6-fluoro-3-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Bromo-6-fluoro-3-hydroxybenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. The aldehyde group, in particular, can form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-bromo-6-fluoro-3-hydroxybenzaldehyde with structurally related benzaldehyde derivatives, emphasizing substituent positions, functional groups, and key properties:
Key Findings from Comparative Analysis:
Substituent Position Effects :
- The 2-bromo-6-fluoro-3-hydroxy isomer exhibits distinct electronic effects compared to its positional isomer 4-bromo-2-fluoro-6-hydroxybenzaldehyde (similarity score: 0.94). The proximity of Br and OH in the former may enhance intramolecular hydrogen bonding, altering solubility and reactivity.
Functional Group Variations: Replacing the hydroxyl group with methoxy (e.g., 6-bromo-2-hydroxy-3-methoxybenzaldehyde) increases steric bulk and reduces hydrogen-bonding capacity, as seen in its synthesis via methanol-mediated deprotection. The benzyloxy derivative (3-benzyloxy-6-bromo-2-fluorobenzaldehyde) serves as a protected intermediate, enabling selective functionalization of the aldehyde group.
Synthetic Utility :
- The hydroxyl group in This compound facilitates nucleophilic substitution or oxidation reactions, whereas methoxy or benzyloxy groups require deprotection steps.
Biological Activity
2-Bromo-6-fluoro-3-hydroxybenzaldehyde is an organic compound with the molecular formula CHBrF O. This compound is a derivative of benzaldehyde, featuring a unique substitution pattern that includes bromine at the 2-position, fluorine at the 6-position, and a hydroxyl group at the 3-position. The specific arrangement of these substituents is believed to contribute significantly to its biological activity and potential therapeutic applications.
The presence of halogen atoms (bromine and fluorine) and a hydroxyl group enhances the compound's reactivity and interaction with biological targets. These structural features can influence its binding affinity to enzymes and receptors, making it a candidate for further pharmacological exploration.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with hydroxyl and halogen substituents have shown promise in inhibiting bacterial growth.
- Anticancer Properties : Research indicates potential efficacy against several cancer cell lines, particularly due to interactions with specific molecular targets involved in tumor progression.
Anticancer Activity
A study evaluating the anticancer properties of structurally related compounds found that those with similar substituents often target enzymes involved in cancer cell proliferation. For instance, compounds that inhibit histone methyltransferases have been linked to reduced cell viability in various cancer types, including breast and prostate cancers. The unique structure of this compound suggests it may similarly affect these pathways .
Antimicrobial Studies
In antimicrobial assessments, derivatives of benzaldehyde have demonstrated varying degrees of effectiveness against pathogens. A comparative study indicated that the presence of both bromine and fluorine enhances the compound's ability to disrupt bacterial cell membranes .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often involving:
- Electrophilic Aromatic Substitution : Utilizing bromination and fluorination reactions on precursors.
- Reduction Reactions : Employing reducing agents such as sodium borohydride to obtain the desired hydroxyl functionality.
These methods are optimized for yield and purity, crucial for subsequent biological testing.
Comparison with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
| Compound Name | Key Differences |
|---|---|
| 2-Bromo-5-fluoro-3-hydroxybenzaldehyde | Lacks the hydroxyl group at the 3-position. |
| 2-Bromo-3-hydroxybenzaldehyde | Lacks the fluorine atom at the 6-position. |
| 5-Bromo-2-fluorobenzaldehyde | Different substitution pattern affecting reactivity. |
| 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde | Contains chlorine instead of bromine at position 5. |
This table highlights how variations in substituent positioning can significantly alter biological activity profiles.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-6-fluoro-3-hydroxybenzaldehyde, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves sequential halogenation and functional group introduction. One approach starts with a benzaldehyde derivative undergoing bromination and fluorination, followed by hydroxyl group protection/deprotection. Critical conditions include:
- Catalysts : Strong acids (e.g., H₂SO₄) or bases (e.g., KOH) to drive formylation or halogenation .
- Temperature : Controlled heating (e.g., 80°C for bromination) to avoid side reactions .
- Solvents : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in substitution steps .
Example route: Bromination of 2-fluoro-3-hydroxybenzaldehyde using N-bromosuccinimide (NBS) under acidic conditions, followed by purification via column chromatography.
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic proton environments (e.g., deshielded aldehyde proton at ~10 ppm) and hydroxyl group resonance .
- ¹³C NMR : Confirms carbonyl carbon (~190 ppm) and halogen-substituted aromatic carbons .
- IR Spectroscopy : Detects aldehyde C=O stretch (~1700 cm⁻¹) and O-H stretch (~3200 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z 218 (C₇H₄BrFO₂) and fragmentation patterns validate the structure .
Q. How does the reactivity of this compound compare to similar halogenated benzaldehydes?
- Methodological Answer : The compound’s reactivity is influenced by:
- Electron-Withdrawing Effects : Fluorine and bromine substituents deactivate the ring, directing electrophilic substitution to specific positions (e.g., para to hydroxyl) .
- Aldehyde Group : Susceptible to oxidation (→ carboxylic acid) or reduction (→ benzyl alcohol) using agents like KMnO₄ or NaBH₄ .
Comparative studies with 2-bromo-6-fluoro-3-methoxybenzaldehyde show slower nucleophilic substitution due to steric hindrance from the hydroxyl group .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in substitution reactions involving this compound?
- Methodological Answer :
- Directing Groups : The hydroxyl group acts as a meta-director, while fluorine and bromine influence ortho/para positions. Use protecting groups (e.g., acetyl for -OH) to redirect reactivity .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling at the bromine site while preserving other substituents .
- Solvent Effects : Non-polar solvents (e.g., toluene) favor selective bromine substitution over fluorine .
Q. What strategies resolve contradictions in reported synthetic yields or pathways for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., over-oxidized products) that reduce yield .
- Computational Modeling : DFT calculations predict transition states to explain divergent pathways (e.g., competing fluorination vs. bromination) .
Q. How can competing reactivity of the aldehyde, bromine, and fluorine substituents be managed in multi-step syntheses?
- Methodological Answer :
- Sequential Protection : Protect the aldehyde as an acetal before bromination/fluorination, then deprotect post-reaction .
- Order of Reactions : Prioritize bromination (less steric demand) before introducing sensitive groups like hydroxyl .
- Chelation Control : Use Lewis acids (e.g., BF₃) to stabilize intermediates during substitution steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
